2-[(4-Ethoxy-benzenesulfonyl)-methyl-amino]-N-pyridin-2-ylmethyl-acetamide
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Overview
Description
2-(N-METHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a sulfonamide group and a pyridine ring, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-methylamine to form N-methyl-4-ethoxybenzenesulfonamide.
Acylation Reaction: The sulfonamide is then acylated with 2-bromoacetyl chloride to introduce the acetyl group.
Coupling with Pyridine Derivative: Finally, the acetylated sulfonamide is coupled with a pyridine derivative under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyridine ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential antimicrobial properties, given the known activity of sulfonamides.
Medicine
Medically, the compound could be investigated for its potential as a drug candidate, particularly in the treatment of bacterial infections or other conditions where sulfonamides are effective.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(N-METHYL4-ETHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. The pyridine ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Pyridine Derivatives: Compounds such as nicotinamide, which also contain a pyridine ring and have biological activity.
Properties
Molecular Formula |
C17H21N3O4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-15-7-9-16(10-8-15)25(22,23)20(2)13-17(21)19-12-14-6-4-5-11-18-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
InChI Key |
YTZGRUVUQZDARB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
solubility |
50.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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